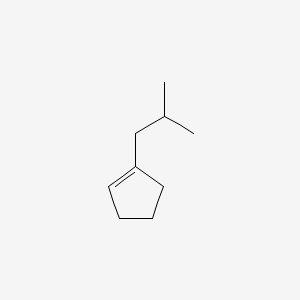
Cyclopentene, 1-(2-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentene, 1-(2-methylpropyl)-, also known as 1-Isobutylcyclopentene, is an organic compound with the molecular formula C₉H₁₆ and a molecular weight of 124.2233 g/mol . It is a derivative of cyclopentene, where the hydrogen atom at the first position is replaced by a 2-methylpropyl group. This compound is a colorless liquid with a characteristic odor and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentene, 1-(2-methylpropyl)- can be synthesized through several methods. One common approach involves the alkylation of cyclopentene with isobutyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of cyclopentene, 1-(2-methylpropyl)- may involve the catalytic hydrogenation of 1-isobutylcyclopentadiene. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve the desired product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Cyclopentene, 1-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium or platinum to yield saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, leading to the formation of substituted cyclopentene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium or chromium trioxide (CrO₃) in acetic acid.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or platinum (Pt) as catalysts.
Substitution: Halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions, alkoxides) in polar solvents.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Substituted cyclopentene derivatives.
Scientific Research Applications
Cyclopentene, 1-(2-methylpropyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of cyclopentene, 1-(2-methylpropyl)- involves its interaction with various molecular targets and pathways. In chemical reactions, the compound’s double bond can participate in addition reactions, while the 2-methylpropyl group can influence the compound’s reactivity and steric properties. The specific pathways and targets depend on the type of reaction and the conditions used.
Comparison with Similar Compounds
Cyclopentene, 1-(2-methylpropyl)- can be compared with other similar compounds such as:
Cyclopentene: The parent compound without the 2-methylpropyl group.
Cyclopentane: The fully saturated analog of cyclopentene.
1-Methylcyclopentene: A similar compound with a methyl group instead of a 2-methylpropyl group.
Uniqueness
Cyclopentene, 1-(2-methylpropyl)- is unique due to the presence of the 2-methylpropyl group, which imparts distinct steric and electronic effects, influencing its reactivity and applications in various fields.
Properties
CAS No. |
53098-47-8 |
|---|---|
Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
1-(2-methylpropyl)cyclopentene |
InChI |
InChI=1S/C9H16/c1-8(2)7-9-5-3-4-6-9/h5,8H,3-4,6-7H2,1-2H3 |
InChI Key |
AVBOQKCRSALLCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


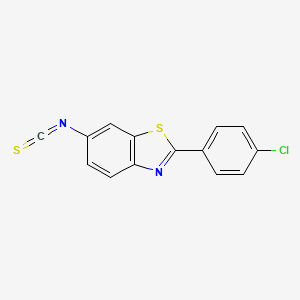
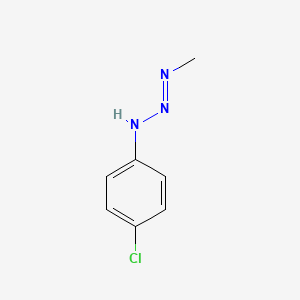
phosphanium](/img/structure/B14656845.png)
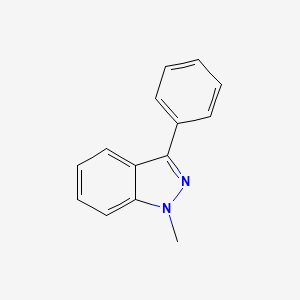
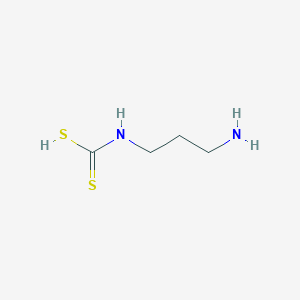
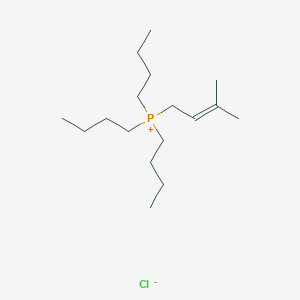
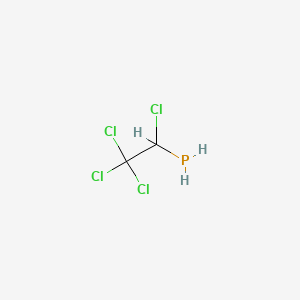
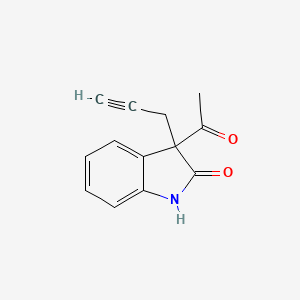
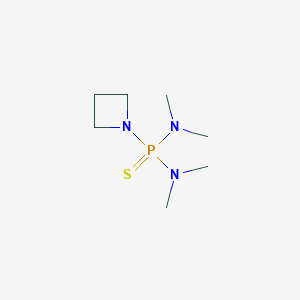

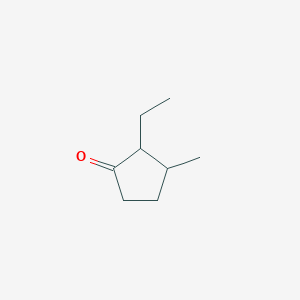
![N-[(Dimethylamino)methyl]-2-methylprop-2-enamide](/img/structure/B14656898.png)
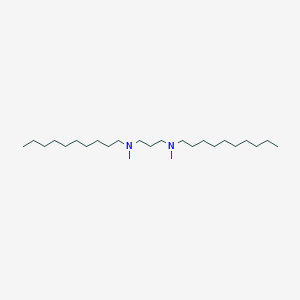
![1-(3-Cyanophenyl)-3-[[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]urea; ethanesulfonic acid](/img/structure/B14656925.png)
